molecular formula C21H24ClN3O2 B5678927 1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide

1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide

Cat. No. B5678927
M. Wt: 385.9 g/mol
InChI Key: JRNUITXWSGPJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include nucleophilic substitution reactions, ester hydrolysis, and reductive amination methods. A method for synthesizing a closely related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution and ester hydrolysis, exemplifies the complexity and the high-yield strategies employed in synthesizing such compounds (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction and DFT (Density Functional Theory) structures. These analyses reveal the conformational preferences of the molecules, including chair, twisted, and envelope structures of various cyclic components within the compound (Şahin et al., 2012).

Chemical Reactions and Properties

The compound's chemical reactivity includes its participation in cycloaddition reactions and its ability to act as a cyclopropanone equivalent in synthetic applications. These properties enable the formation of pyrroles, pyrrolines, and pyrrolizidines, highlighting the compound's versatility in organic synthesis (Wasserman et al., 1989).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior in different environments. While specific data on "1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide" is not available, related compounds exhibit diverse solubility profiles in polar organic solvents, and their crystalline structures are characterized by hydrogen bonds and π…π interactions that contribute to crystal stabilization (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties of such compounds often involve their binding affinity and selectivity towards biological targets. Studies on analogous compounds have shown interactions with cannabinoid receptors, indicating the potential for biological activity that could be relevant for pharmaceutical applications (Shim et al., 2002).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-18-5-3-17(4-6-18)21(8-9-21)20(27)24-12-15-2-1-11-25(14-15)19(26)16-7-10-23-13-16/h3-7,10,13,15,23H,1-2,8-9,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNUITXWSGPJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.